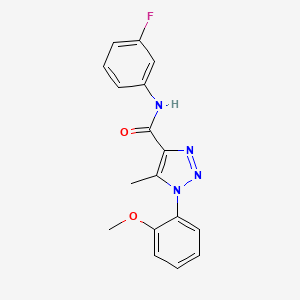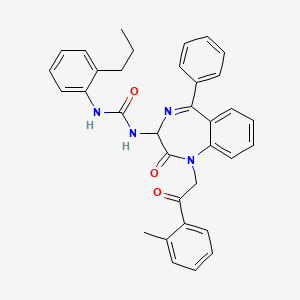![molecular formula C21H24ClN5S B2382365 4-[3-[4-(3-クロロフェニル)ピペラジン-1-イル]プロピルアミノ]-1H-キナゾリン-2-チオン CAS No. 440334-19-0](/img/new.no-structure.jpg)
4-[3-[4-(3-クロロフェニル)ピペラジン-1-イル]プロピルアミノ]-1H-キナゾリン-2-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione: is a complex organic compound that belongs to the quinazoline class of compounds. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
科学的研究の応用
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its antimicrobial properties against various pathogens.
Medicine: : Research has explored its potential as an antitumor agent due to its ability to inhibit cell proliferation.
Industry: : It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary targets of the compound “4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.
Mode of Action
The compound interacts with its targets by binding to these receptors. The binding affinity data for the 5-hydroxytryptamine receptor 2A is 1.94nM , indicating a strong interaction
Biochemical Pathways
The compound’s interaction with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor influences the serotonin and adrenergic signaling pathways, respectively. These pathways play key roles in mood regulation, sleep, and vasoconstriction .
Result of Action
Its interaction with the 5-hydroxytryptamine receptor 2a and the alpha-1a adrenergic receptor suggests potential effects on mood regulation and vascular tone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione 2{[Trazodone Related Compound C (20 mg) (2-{3-[4-(4-Chlorophenyl ... - USP](https://store.usp.org/product/1673533)[{{{CITATION{{{3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548). One common synthetic route includes the reaction of 3-chlorophenylpiperazine with propylamine to form the intermediate, which is then cyclized to form the quinazoline core[{{{CITATION{{{2{[Trazodone Related Compound C (20 mg) (2-{3-[4-(4-Chlorophenyl ... - USP](https://store.usp.org/product/1673533)[{{{CITATION{{{_3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods[_{{{CITATION{{{2{[Trazodone Related Compound C (20 mg) (2-{3-4-(4-Chlorophenyl ... - USP[{{{CITATION{{{_3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548). This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinazoline ring can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: : Reduction reactions can be performed on the quinazoline ring to produce reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinazoline-2,4-dione derivatives.
Reduction: : Reduced quinazoline derivatives.
Substitution: : Substituted piperazine derivatives.
特性
CAS番号 |
440334-19-0 |
|---|---|
分子式 |
C21H24ClN5S |
分子量 |
413.97 |
IUPAC名 |
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C21H24ClN5S/c22-16-5-3-6-17(15-16)27-13-11-26(12-14-27)10-4-9-23-20-18-7-1-2-8-19(18)24-21(28)25-20/h1-3,5-8,15H,4,9-14H2,(H2,23,24,25,28) |
InChIキー |
YGRROGONSNHNKC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2382283.png)
![1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)





![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)


![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)


![2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)
